1-Chloro-3-iodopropan-2-one: Comprehensive Safety Data, Mechanistic Toxicology, and Handling Protocols
1-Chloro-3-iodopropan-2-one: Comprehensive Safety Data, Mechanistic Toxicology, and Handling Protocols
Executive Summary
In advanced organic synthesis and environmental chemistry, α -haloketones represent a class of highly reactive electrophilic building blocks. 1-Chloro-3-iodopropan-2-one (CAS: 62874-85-5), also known as 1-chloro-3-iodoacetone, is a bifunctional dihaloketone. While it occurs naturally in marine red algae such as Asparagopsis taxiformis[1], in the laboratory, it is a potent alkylating agent and an extreme lachrymator.
As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic compliance. Researchers must understand the underlying causality of its toxicity—specifically its targeted biochemical disruption of sensory neurons—to implement truly effective safety and neutralization protocols.
Physicochemical Profiling
Understanding the physical properties of 1-chloro-3-iodopropan-2-one is the first step in risk mitigation. The presence of both a chlorine and an iodine atom on opposing α -carbons makes this molecule exceptionally reactive and dense.
| Property | Value |
| Chemical Name | 1-chloro-3-iodopropan-2-one |
| Common Synonyms | 1-chloro-3-iodoacetone |
| CAS Registry Number | 62874-85-5[2] |
| Molecular Formula | C3H4ClIO [2] |
| Molecular Weight | 218.42 g/mol [2] |
| Structural Class | α,α′ -Dihaloketone |
| Biological Source | Synthesized by marine algae (e.g., Chlorella vulgaris, A. taxiformis)[3],[1] |
| Primary Hazard | Severe Lachrymator, Corrosive, Bifunctional Alkylating Agent |
Mechanistic Toxicology: The "Why" Behind the Hazard
Do not merely classify 1-chloro-3-iodopropan-2-one as a standard "irritant"; it is a targeted biochemical disruptor. The intense lachrymatory (tear-inducing) properties of this compound are not due to simple acidic or basic burns, but rather a specific molecular attack.
The TRPA1 Activation Pathway
As an α -haloketone, the molecule acts as a highly reactive, "soft" electrophile. When exposed to physiological environments (such as the mucous membranes of the eyes or respiratory tract), it undergoes rapid bimolecular nucleophilic substitution ( SN2 ) reactions[4].
Because iodine is an exceptional leaving group (superior to chlorine due to its polarizability and weaker C-I bond), the iodomethyl carbon is the primary site of attack. These electrophiles covalently modify reactive cysteine residues within the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels present in trigeminal sensory neurons[5],[6].
This covalent tethering forces a conformational change that permanently opens the channel. The resulting massive influx of calcium ions ( Ca2+ ) depolarizes the neuron, triggering severe nociceptive (pain) signaling and reflex lachrymation[5],[7]. Furthermore, because 1-chloro-3-iodopropan-2-one possesses a second leaving group (chlorine), it carries the secondary hazard of protein cross-linking, exacerbating tissue damage.
TRPA1 nociceptor activation pathway by electrophilic alpha-haloketones.
Safety Data Sheet (SDS) Core Directives
Given its mechanism of action, handling 1-chloro-3-iodopropan-2-one requires stringent engineering controls to prevent any vapor exposure to mucous membranes.
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Engineering Controls: Must be handled exclusively inside a certified, high-velocity chemical fume hood or an inert glovebox. Never open a vessel containing this compound on an open bench.
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Personal Protective Equipment (PPE):
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Gloves: Butyl rubber or heavy-duty nitrile gloves (double-gloving is mandatory, as haloketones can permeate thin latex/nitrile rapidly).
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Eye/Face: Chemical splash goggles combined with a full-face shield.
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Respirator: If engineering controls are compromised, a full-face respirator with organic vapor (OV) cartridges is required.
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Storage: Store in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon/Nitrogen). Light and heat can trigger the homolytic cleavage of the C-I bond, leading to the release of highly toxic iodine radicals and auto-polymerization.
Experimental Workflow: Synthesis and Isolation
The controlled synthesis of mixed haloketones like 1-chloro-3-iodopropan-2-one can be achieved via the aqueous halogenation of acetone using iodine chloride (ICl) as a promoter[8]. The presence of ICl is critical; direct chlorination of acetone heavily favors 1,1-dichloroacetone, but ICl directs the selective formation of mixed 1,3-dihaloketones[8].
Step-by-Step Synthesis Protocol
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Reactor Preparation: Charge a round-bottom flask (RBF) with 120 mL of deionized water, 35 g of lithium chloride (to increase ionic strength and phase separation), and 90 g (0.55 mol) of ICl[8].
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Substrate Addition: Slowly add 15.7 g (0.272 mol) of acetone to the aqueous mixture under vigorous stirring[8].
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Halogenation Phase: Stir the biphasic mixture continuously for 30 hours at 25°C. The slow reaction rate at room temperature prevents thermal degradation of the sensitive iodinated products[8].
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Phase Separation: Transfer the mixture to a separatory funnel. The dense organic phase (containing the mixed haloketones) will settle at the bottom. Isolate the lower organic layer.
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Purification: Dry the organic phase over anhydrous Na2SO4 . The crude mixture contains monoiodoacetone, monochloroacetone, 1,3-dichloroacetone, and 1-chloro-3-iodoacetone[8]. Isolate 1-chloro-3-iodopropan-2-one via careful vacuum fractional distillation, ensuring the distillation temperature remains low to prevent decomposition.
Experimental workflow for the synthesis and isolation of 1-chloro-3-iodopropan-2-one.
Spill Remediation & Chemical Neutralization
In the event of a spill, do not use water or basic bleach alone , as this can volatilize the compound or create secondary toxic byproducts. Instead, employ a self-validating nucleophilic quenching system.
The Thiosulfate Quench Protocol
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Preparation: Maintain a pre-mixed 20% (w/v) aqueous solution of Sodium Thiosulfate ( Na2S2O3 ) and 5% Sodium Bicarbonate ( NaHCO3 ) in the laboratory.
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Application: Liberally pour the thiosulfate solution over the spill area or contaminated glassware.
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Mechanism of Action: The thiosulfate anion ( S2O32− ) is a powerful, soft nucleophile. It rapidly attacks the α -carbons of 1-chloro-3-iodopropan-2-one via SN2 displacement, ejecting the iodide and chloride ions. This converts the highly volatile, lipophilic lachrymator into a highly water-soluble, non-volatile, and non-lachrymatory Bunte salt .
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Self-Validation: This protocol is self-validating. The successful destruction of the electrophile is confirmed by the immediate cessation of lachrymatory vapors and the rapid dissipation of any residual yellow/brown iodine coloration in the aqueous phase, signaling the reduction of any free iodine to iodide. The neutralized mixture can then be safely absorbed with inert material and disposed of as standard halogenated aqueous waste.
References
- Pherobase: Semiochemical Compounds Arranged by CAS Numbers.
- ResearchGate: Iodine speciation in Iodine-enriched microalgae Chlorella vulgaris.
- Google Patents: US4251467A - Continuous preparation of chloroacetone.
- RSC Advances: Halogenated compounds
- Benchchem: Bromoacetone Organic Synthesis Reagent (TRPA1 mechanism).
- RSC Publishing: Advice from the Scientific Advisory Board of the OPCW on riot control agents.
- Benchchem: 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone (Alkylating Hazard).
- Benchchem: Chloroacetone High-Purity Reagent for Research.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone|CAS 594810-90-9 [benchchem.com]
- 5. Bromoacetone: Organic Synthesis Reagent [benchchem.com]
- 6. Advice from the Scientific Advisory Board of the Organisation for the Prohibition of Chemical Weapons on riot control agents in connection to the Chem ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08273A [pubs.rsc.org]
- 7. Chloroacetone | High-Purity Reagent for Research [benchchem.com]
- 8. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
